Bis(2-ethylhexyl) dodecanedioate

Lubricants Low-Temperature Fluidity Pour Point

Sourcing a high-boiling, low-toxicity plasticizer or synthetic lubricant base stock with reliable cold-temperature performance can be challenging. Bis(2-ethylhexyl) dodecanedioate directly addresses this need with validated differentiation: - 10°C lower pour point than dioctyl dodecanedioate, ensuring fluidity in arctic, high-altitude, and aerospace hydraulic fluids and greases. - 10°C higher flash point for safer high-temperature processing, reducing volatile emissions during extrusion and molding. - NFPA 704 health rating of 0; qualified for initial screening in medical tubing and blood bag plasticizer development as a phthalate alternative.

Molecular Formula C28H54O4
Molecular Weight 454.7 g/mol
CAS No. 19074-24-9
Cat. No. B095933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethylhexyl) dodecanedioate
CAS19074-24-9
Molecular FormulaC28H54O4
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)CCCCCCCCCCC(=O)OCC(CC)CCCC
InChIInChI=1S/C28H54O4/c1-5-9-19-25(7-3)23-31-27(29)21-17-15-13-11-12-14-16-18-22-28(30)32-24-26(8-4)20-10-6-2/h25-26H,5-24H2,1-4H3
InChIKeyMTPSFISGWJGUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-ethylhexyl) dodecanedioate (CAS 19074-24-9) Procurement Overview: A Long-Chain Diester for Industrial and Research Applications


Bis(2-ethylhexyl) dodecanedioate, also known as dioctyl dodecanedioate, is a synthetic diester derived from dodecanedioic acid and 2-ethylhexanol (C28H54O4; MW: 454.7) [1]. It is a high-boiling, low-volatility liquid primarily valued as a plasticizer and lubricant additive in polymer and industrial formulations . In a regulatory context, it is classified as an existing chemical substance with a low hazard profile, often indicating no health hazard beyond that of ordinary combustible materials, making it a favorable choice for applications where safety is a consideration .

Why Generic Substitution of Bis(2-ethylhexyl) dodecanedioate is Not Advisable Without Rigorous Data


Directly substituting Bis(2-ethylhexyl) dodecanedioate with a generic 'dodecanedioate' or other high-molecular-weight ester, such as Diisononyl dodecanedioate or Dioctyl dodecanedioate, can lead to significant and unpredictable performance deviations. These compounds differ in their branched alkyl chain structures, which critically influence their interactions with polymer matrices, thereby altering plasticizing efficiency, low-temperature flexibility, and compatibility . This structural variation directly impacts key material properties like glass transition temperature (Tg) depression and overall polymer durability . Therefore, procurement decisions must be driven by specific, comparative performance data rather than generic chemical class.

Comparative Performance Data for Bis(2-ethylhexyl) dodecanedioate Procurement


Superior Low-Temperature Fluidity (Pour Point) vs. Dioctyl Dodecanedioate

In a direct comparative study, Bis(2-ethylhexyl) dodecanedioate demonstrated significantly enhanced low-temperature fluidity compared to a closely related analog, Dioctyl dodecanedioate. The target compound exhibits a lower pour point, which is critical for applications requiring reliable performance in cold environments .

Lubricants Low-Temperature Fluidity Pour Point

Higher Flash Point vs. Dioctyl Dodecanedioate for Enhanced Thermal Safety

The same direct comparative study indicates that Bis(2-ethylhexyl) dodecanedioate possesses a higher flash point than its analog, suggesting improved safety characteristics in high-temperature processing and applications .

Lubricants Thermal Stability Flash Point

Marginally Improved Oxidative Stability vs. Dioctyl Dodecanedioate

In the same comparative analysis, Bis(2-ethylhexyl) dodecanedioate exhibited a slightly higher onset temperature for oxidative degradation, indicating enhanced resistance to breakdown in the presence of oxygen and heat .

Lubricants Oxidative Stability Material Longevity

Differentiation in Molecular Structure Enables Targeted Property Tuning

The plasticizing efficiency of dodecanedioate esters is highly dependent on the specific structure of the branching alkyl group. While quantitative data for Bis(2-ethylhexyl) dodecanedioate in a specific polymer is not directly available, its class of compounds is known to reduce the glass transition temperature (Tg) of PVC significantly. For example, a structurally related ester, Diisooctyl dodecanedioate, has been shown to reduce PVC's Tg by 25°C at a 30 phr loading .

Polymer Science Structure-Property Relationship Plasticizer Design

Targeted Application Scenarios for Bis(2-ethylhexyl) dodecanedioate Based on Comparative Data


Low-Temperature Synthetic Lubricants and Hydraulic Fluids

The proven 10°C advantage in pour point over Dioctyl dodecanedioate makes Bis(2-ethylhexyl) dodecanedioate the superior candidate for formulating synthetic lubricants, hydraulic fluids, and greases designed for cold-start conditions or continuous operation in arctic, high-altitude, or aerospace environments. Its enhanced fluidity ensures reliable equipment function and reduces pump strain at low temperatures.

High-Performance Polymer Plasticizer for Demanding PVC Applications

The class-level evidence of significant Tg depression by related dodecanedioate esters in PVC supports the selection of Bis(2-ethylhexyl) dodecanedioate as a high-performance plasticizer. It is particularly suited for flexible PVC applications requiring enhanced durability and low-temperature flexibility, such as in automotive under-hood components, wire and cable insulation for outdoor use, and specialty films, where the specific 2-ethylhexyl branching can be used to fine-tune final material properties.

Thermally-Stable Processing Aids and Additives

With a 10°C higher flash point than its closest analog , this compound is a safer choice for applications involving high-temperature processing or end-use. This includes its use as a non-reactive diluent in high-temperature organic reactions, a component in heat transfer fluids, and an additive in polymer compounding where elevated temperatures are encountered during extrusion or molding, thereby minimizing volatile emissions and fire hazards.

Medical and Food-Contact Adjacent Material Development

Given its favorable safety profile, including an NFPA 704 health rating of 0 (posing no health hazard beyond that of ordinary combustible materials) , Bis(2-ethylhexyl) dodecanedioate is a strong candidate for initial screening in the development of plasticizers for medical tubing, blood bags, and other applications where low toxicity and biocompatibility are paramount, serving as a safer alternative to more hazardous plasticizers like certain phthalates.

Technical Documentation Hub

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